

## Certificate of Analysis Data Summary: Hexadecyl Palmitate-d3

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### Compound of Interest

Compound Name: Hexadecyl palmitate-d3

Cat. No.: B12297907

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The following table summarizes the quantitative data typically found on a CofA for a high-purity batch of **Hexadecyl palmitate-d3**. These values are representative and serve to illustrate the quality parameters assessed.

Test Parameter	Methodology	Specification	Result
Appearance	Visual Inspection	White to Off-White Solid	Conforms
Chemical Purity	Gas Chromatography (GC-FID)	≥ 98.0%	99.5%
Identity Confirmation	Mass Spectrometry (ESI-MS)	Conforms to Structure	Conforms
Isotopic Purity	Mass Spectrometry (ESI-MS)	≥ 99 atom % D	99.6 atom % D
Deuterium Incorporation	Mass Spectrometry (ESI-MS)	Report Value	99% d3, <1% d2, <0.5% d1, <0.5% d0
Residual Solvents	Headspace GC-MS	≤ 0.5% Total Solvents	0.02% (Hexane)
Solubility	Visual Inspection (in Chloroform)	≥ 10 mg/mL	Conforms

## Detailed Experimental Methodologies

The accuracy of the data presented in a CofA is contingent upon the robustness of the analytical methods employed. Below are detailed protocols for the key experiments cited.

### 1. Chemical Purity by Gas Chromatography (GC-FID)

- Objective: To determine the percentage purity of the compound by separating it from any non-volatile or semi-volatile impurities.
- Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial Temperature: 150°C, hold for 1 minute.
  - Ramp: Increase at 15°C/min to 320°C.
  - Final Hold: Hold at 320°C for 10 minutes.
- Injector: Splitless mode, 280°C.
- Detector: FID, 340°C.
- Sample Preparation: The sample is accurately weighed and dissolved in hexane to a final concentration of 1 mg/mL. 1  $\mu$ L is injected.
- Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

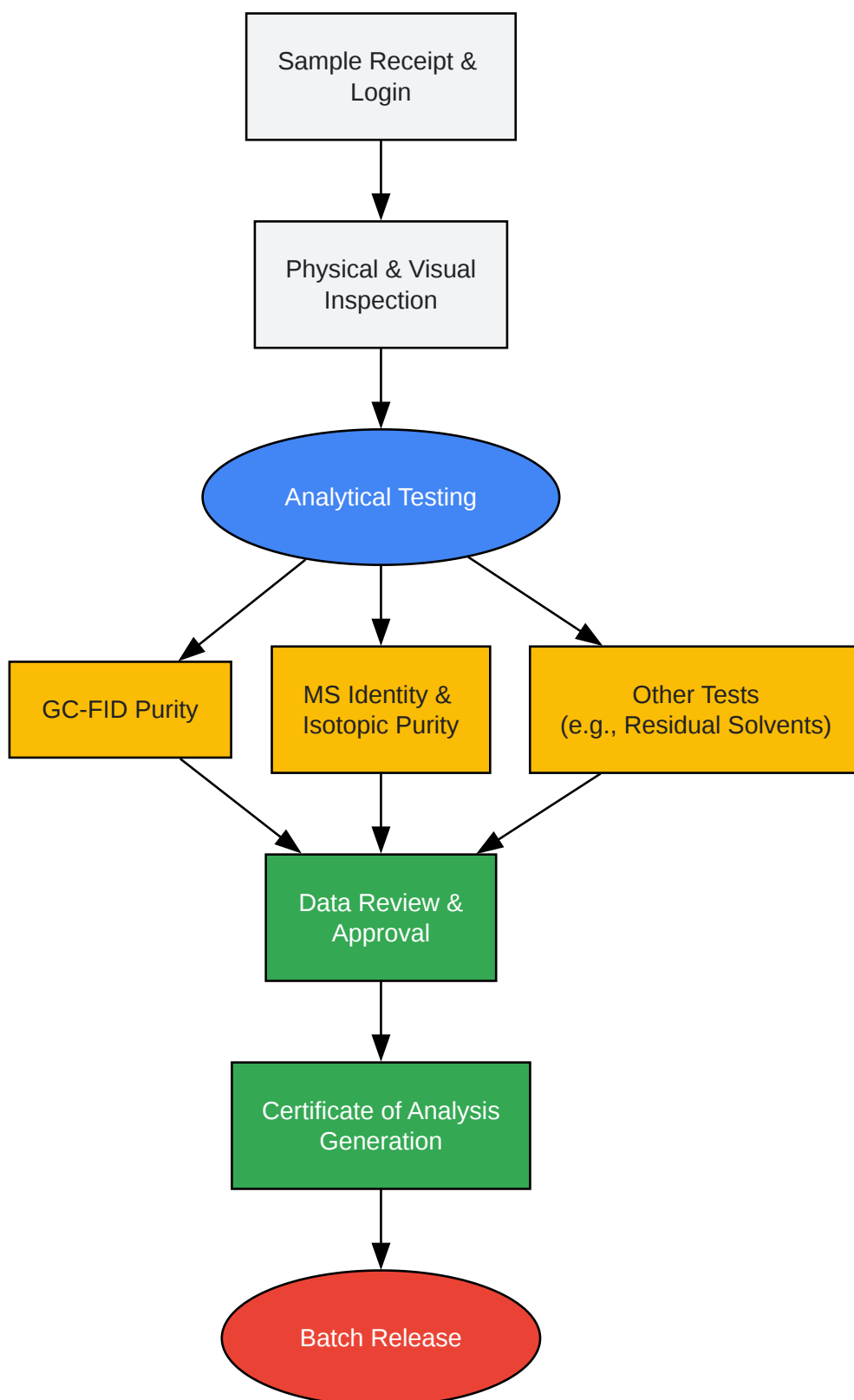
### 2. Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and structure of the compound and to determine the extent of deuterium incorporation.

- Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI (+).
- Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Method: The sample is dissolved in chloroform and further diluted in the infusion solvent. The solution is directly infused into the mass spectrometer. The instrument scans for the protonated molecular ion  $[M+H]^+$ . For **Hexadecyl palmitate-d3** ( $C_{32}H_{61}D_3O_2$ ), the expected monoisotopic mass is approximately 511.5 g/mol .
- Data Analysis:
  - Identity: The observed mass-to-charge ratio ( $m/z$ ) is compared to the theoretical  $m/z$  for the  $[M+H]^+$  ion.
  - Isotopic Purity: The relative intensities of the isotopic peaks (d0, d1, d2, d3) are measured. Isotopic purity (atom % D) is calculated based on the distribution, confirming that the deuterium enrichment meets the specification.

## Workflow and Structural Diagrams

Visual representations of workflows and chemical structures are essential for a clear understanding of the analytical process and the compound in question.



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*Quality Control Workflow for Certificate of Analysis Generation.*

*Chemical Structure of **Hexadecyl Palmitate-d3**.*

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